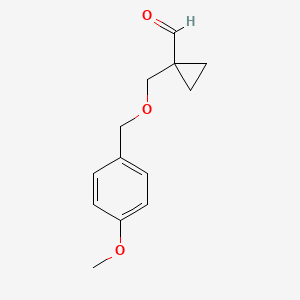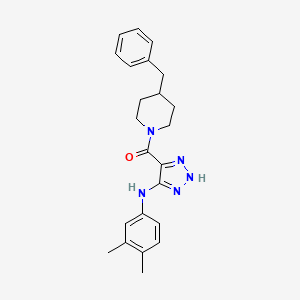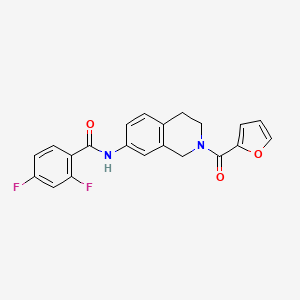
1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 738624-87-8 . It has a molecular weight of 220.27 and its IUPAC name is this compound . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,9H,6-8,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown sticky oil to semi-solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) were not available in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Photoreduction of Cycloalkanecarbaldehydes
Research conducted by Funke and Cerfontain (1976) explored the photochemistry of cyclopropane- and cyclobutane-carbaldehyde. They found that the primary chemical process upon irradiation of these aldehydes is the abstraction of the solvent methine hydrogen by excited states of cyclopropanecarbaldehyde. This leads to the formation of various photoproducts, demonstrating the potential for photochemical applications of such compounds (Funke & Cerfontain, 1976).
Intramolecular Reactions and Cyclopropane Derivatives
Jones et al. (1991) studied the intramolecular cycloaddition of 2-indolylcarbenes and their precursors, leading to the formation of azirinopyrroloindoles. This research highlights the potential of using certain carbaldehydes in the synthesis of complex organic structures, like indolyl substituted cyclopropane derivatives (Jones et al., 1991).
Asymmetric Cyclopropanation
Kubiak et al. (2022) describe the rhodium-catalyzed enantioselective synthesis of 1-phenoxycyclopropane-1-carbaldehydes, showcasing the potential of cyclopropanecarbaldehydes in stereoselective transformations. This study demonstrates the feasibility of using oxygen donor groups in enantioselective transformations (Kubiak et al., 2022).
Oxidative Benzoin Reactions
The work of Castells et al. (1982) involved the synthesis of esters from aldehydes, using aromatic nitrocompounds as oxidizing agents. This study contributes to the understanding of aldehyde reactions in the presence of various by-products, which may be relevant for cyclopropanecarbaldehydes (Castells et al., 1982).
Formation and Reactions of Carbenes
Research by Smith and Stevens (1979) looked into the formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene, shedding light on the reactivity of such carbenes, which can have implications for the study of 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde (Smith & Stevens, 1979).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methoxymethyl]cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,9H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRVZEBYVKAWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2736042.png)
![4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2736043.png)

![N-(3-morpholin-4-ylpropyl)-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2736045.png)


![N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2736057.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2736058.png)
![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B2736062.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea](/img/structure/B2736063.png)

![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)
